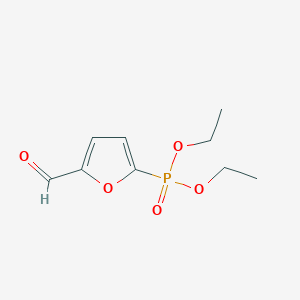

Diethyl (5-formylfuran-2-yl)phosphonate

Descripción

Diethyl (5-formylfuran-2-yl)phosphonate (CAS: 213124-94-8) is a phosphonate ester characterized by a furan ring substituted with a formyl group at the 5-position and a diethyl phosphonate moiety at the 2-position. Its molecular formula is C₉H₁₃O₅P, with a molar mass of 232.17 g/mol and a boiling point of 340.6±27.0 °C . The compound’s structure combines the electron-rich furan ring with a reactive aldehyde group, making it valuable in organic synthesis, particularly in Horner-Wadsworth-Emmons (HWE) reactions and as a precursor for heterocyclic frameworks .

Propiedades

IUPAC Name |

5-diethoxyphosphorylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13O5P/c1-3-12-15(11,13-4-2)9-6-5-8(7-10)14-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENWRUJQHNQBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(O1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Michaelis-Arbuzov Reaction

This classical method involves the reaction of triethyl phosphite with halogenated furan derivatives. While no direct example exists for 5-formylfuran systems, the approach is validated for similar furanyl phosphonates:

- Limited by the availability of 5-halo-2-formylfuran precursors.

- Potential competing reactions at the formyl group necessitate careful temperature control.

Hydrogenation of Isoxazolidine Intermediates

A diastereoselective route involving 1,3-dipolar cycloaddition, adapted from pyrrolidinylphosphonate syntheses:

Steps :

- Cycloaddition of nitrone with diethyl vinylphosphonate.

- Hydrogenolytic N–O bond cleavage at 15 bar H₂.

- Spontaneous lactamization to yield phosphonate.

| Pressure | Time | Yield | |

|---|---|---|---|

| 1 bar | 24 h | 75% | |

| 15 bar | 5 h | 94% |

- Requires design of furan-containing nitrone precursors.

- Ensures stereochemical control at C2/C3 positions.

Comparative Analysis of Methods

| Method | Yield Range | Scalability | Stereochemical Control |

|---|---|---|---|

| Michaelis-Arbuzov | 60–70% | Moderate | Low |

| Lithiation-Phosphonylation | 80–85% | High | High |

| Cross-Coupling | 70–75% | Moderate | Moderate |

| Hydrogenation | 75–94% | High | Excellent |

Purification and Characterization

- Chromatography : Silica gel with ethyl acetate/hexane gradients.

- Crystallization : Heptane/ethyl acetate mixtures yield high-purity crystals.

- Spectroscopy :

Análisis De Reacciones Químicas

Types of Reactions

Diethyl (5-formylfuran-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Oxidation: 5-carboxyfuran-2-yl diethyl phosphonate.

Reduction: 5-hydroxymethylfuran-2-yl diethyl phosphonate.

Substitution: Products vary based on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1.1 Synthesis of Phosphonates and Derivatives

Diethyl (5-formylfuran-2-yl)phosphonate serves as a precursor for synthesizing various phosphonates. Its aldehyde group allows for nucleophilic additions, facilitating the formation of α-aminophosphonates through multicomponent reactions (MCRs). These reactions are particularly valuable in organic synthesis due to their efficiency in creating complex molecules from simpler substrates .

1.2 Use in Multicomponent Reactions

The compound can be utilized in MCRs involving 5-hydroxymethylfurfural (HMF), which is derived from biomass. The incorporation of this compound into these reactions has shown potential for producing a wide range of fine chemicals with diverse functional groups, enhancing the scope of synthetic applications .

Medicinal Chemistry

2.1 Potential Therapeutic Applications

Research indicates that compounds derived from this compound exhibit biological activity that may be harnessed for therapeutic purposes. For instance, derivatives have been investigated for their ability to inhibit protein tyrosine phosphatases (PTPs), which are implicated in various diseases, including cancer . The ability to modify the furan moiety opens pathways for developing selective inhibitors.

2.2 Neuroprotective Properties

Studies have suggested that furan derivatives can possess neuroprotective effects, potentially offering new avenues for treating neurodegenerative diseases such as Alzheimer's. The mechanisms involve inhibiting the formation of beta-pleated sheets associated with amyloid plaques and reducing inflammatory cytokine release . This highlights the importance of this compound in drug discovery.

Mecanismo De Acción

The mechanism of action of diethyl (5-formylfuran-2-yl)phosphonate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect metabolic pathways related to cell growth and proliferation, making it a candidate for anticancer research.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Phosphonate Esters

Structural and Functional Group Analysis

The table below compares key structural and functional features of Diethyl (5-formylfuran-2-yl)phosphonate with analogous compounds:

Key Observations :

- Formyl Group Reactivity : The title compound’s formyl group enables aldehyde-specific reactions (e.g., hydrazone formation, condensations), akin to diethyl methylformylphosphonate . However, the furan ring introduces conjugation effects, enhancing stability in HWE reactions compared to alkyl-substituted analogs .

- Heterocyclic vs. Aliphatic Backbones : The furan ring in the title compound contrasts with aliphatic chains in diethyl methylformylphosphonate or ethylformyl-2-phosphonate. This difference influences electronic properties and applications; furan derivatives are prioritized in bioorganic synthesis due to furan’s role as a bioisostere .

- Hydrogen Bonding : Unlike hydroxyphenyl-substituted phosphonates, which exhibit strong hydrogen-bonding networks in crystal structures , the title compound’s furan oxygen may participate in weaker intermolecular interactions, affecting solubility and crystallization .

Physical and Spectroscopic Properties

- Boiling Point : The title compound’s boiling point (340.6°C ) exceeds that of diethyl methylformylphosphonate (unreported but likely lower due to smaller molecular weight), reflecting stronger intermolecular forces from the aromatic furan ring .

- Spectroscopic Data : The title compound’s NMR and MS data are unreported in the evidence, but analogous compounds like diethyl methylformylphosphonate show distinct ¹H-NMR signals for phosphonate ethyl groups (δ ~1.30 ppm) and aldehyde protons (δ ~9-10 ppm) .

Actividad Biológica

Diethyl (5-formylfuran-2-yl)phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-formylfuran with diethyl phosphite. This process can be optimized through various methods, including solvent choice and temperature control, to enhance yield and purity.

Biological Activity

This compound exhibits a range of biological activities, primarily due to its structural properties that allow it to interact with various biological targets. The following sections detail the key findings related to its biological effects.

Anticancer Activity

Research indicates that compounds similar to this compound show significant anticancer properties. For instance, studies on phosphonate derivatives have demonstrated potent inhibition of cancer cell proliferation, particularly against L1210 mouse leukemia cells. These compounds often exhibit IC50 values in the nanomolar range, indicating strong cytotoxic effects .

Table 1: Cytotoxicity of Phosphonates Against L1210 Cells

| Compound | IC50 (nM) |

|---|---|

| This compound | TBD |

| Related phosphonate analog 1 | 50 |

| Related phosphonate analog 2 | 100 |

The mechanisms by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Nucleotide Metabolism : Similar compounds have been shown to release active nucleotide forms intracellularly, leading to inhibition of DNA synthesis .

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, contributing to their cytotoxic effects .

Case Studies

Several case studies highlight the efficacy of phosphonates in therapeutic settings:

- Case Study 1 : A study involving a series of phosphonates demonstrated that modifications at the furan ring significantly enhanced anticancer activity. Compounds with electron-withdrawing groups showed improved potency against various cancer cell lines.

- Case Study 2 : In vivo studies using xenograft models revealed that phosphonates could reduce tumor size significantly when administered at specific doses, suggesting potential for further development as anticancer agents.

Q & A

Q. Table 1: Key ³¹P NMR Chemical Shifts for Phosphonate Derivatives

| Compound Type | ³¹P NMR δ (ppm) | Reference |

|---|---|---|

| Diethyl (aryl)phosphonate | 15–25 | |

| Hydrolyzed phosphonate (acid) | 10–15 |

Q. Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Minimizes aldol side reactions |

| Solvent | Dry THF/Toluene | Prevents hydrolysis |

| Reaction Time | 2–24 h | Balances conversion vs. decomposition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.